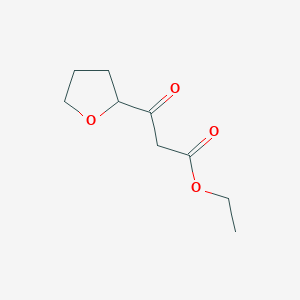

Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-oxo-3-(oxolan-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSIOGDCWXTPTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887411-85-0 | |

| Record name | ethyl 3-oxo-3-(oxolan-2-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate is a versatile β-keto ester featuring a unique tetrahydrofuran moiety. This guide provides a comprehensive overview of its core chemical properties, including its synthesis, reactivity, and spectroscopic profile. Particular emphasis is placed on the principles of keto-enol tautomerism, a defining characteristic of this compound class, and its implications for reactivity and application. This document is intended to serve as a technical resource for researchers in organic synthesis and medicinal chemistry, offering insights into the strategic utilization of this valuable building block.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, with the CAS Number 887411-85-0, belongs to the important class of β-keto esters. These compounds are renowned for their synthetic utility, stemming from the presence of multiple reactive sites. The incorporation of a tetrahydrofuran ring, a privileged scaffold in many biologically active molecules and natural products, imparts distinct physicochemical properties and stereochemical complexity.[1][2] This guide will delve into the fundamental chemical characteristics of this molecule, providing a framework for its application in complex molecule synthesis and drug discovery programs. The furan and tetrahydrofuran cores are integral to a wide array of pharmaceuticals, highlighting the potential of their derivatives in medicinal chemistry.[1][3][4]

Molecular Structure and Physicochemical Properties

The structural formula of this compound reveals a fascinating interplay of functional groups that dictate its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 887411-85-0 | [5] |

| Molecular Formula | C₉H₁₄O₄ | [5] |

| Molecular Weight | 186.21 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid | Based on similar β-keto esters |

| pKa (α-proton) | ~11-13 | Estimated based on typical β-keto esters.[6][7][8] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate, THF). Limited solubility in water. | General solubility of esters.[9][10] |

Synthesis of this compound: A Plausible Approach

Proposed Synthetic Workflow: Mixed Claisen Condensation

The following protocol is a generalized procedure based on established methodologies for mixed Claisen condensations.

Reaction Scheme:

Caption: Proposed synthesis of the title compound via a mixed Claisen condensation.

Step-by-Step Experimental Protocol:

-

Preparation of the Base: A strong base is crucial for the deprotonation of the α-proton of ethyl acetate to form the nucleophilic enolate. Sodium ethoxide (NaOEt) is a common choice and can be prepared in situ by reacting sodium metal with anhydrous ethanol. Alternatively, a non-nucleophilic base like lithium diisopropylamide (LDA) can be used.

-

Enolate Formation: To a solution of the strong base in an anhydrous solvent (e.g., THF or diethyl ether) at a low temperature (typically -78 °C to 0 °C), a solution of ethyl acetate is added dropwise. This allows for the formation of the ethyl acetate enolate.

-

Condensation: Ethyl tetrahydrofuran-2-carboxylate is then added slowly to the enolate solution. The enolate attacks the carbonyl carbon of the ethyl tetrahydrofuran-2-carboxylate.

-

Reaction Quench and Workup: The reaction is quenched by the addition of a protic source, typically an aqueous acid solution (e.g., dilute HCl). This neutralizes the reaction mixture and protonates the resulting β-keto ester enolate.

-

Extraction and Purification: The product is then extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product can be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the quenching of the strong base and the hydrolysis of the esters.

-

Strong Base: A base with a pKa higher than that of the α-proton of the ester is required for efficient enolate formation.

-

Low Temperature: The reaction is often carried out at low temperatures to control the exothermicity and minimize side reactions.

-

Mixed Condensation Strategy: To favor the desired cross-condensation product, it is advantageous to use an excess of the ester that does not readily self-condense or to use a directed approach with a pre-formed enolate. In this case, the slow addition of ethyl tetrahydrofuran-2-carboxylate to the pre-formed enolate of ethyl acetate would be a suitable strategy.[12]

Keto-Enol Tautomerism: A Fundamental Equilibrium

A hallmark of β-dicarbonyl compounds, including this compound, is their existence as a dynamic equilibrium between the keto and enol tautomers.[6][7][15][16][17][18][19][20] This equilibrium is a cornerstone of their reactivity, as both tautomers can participate in different types of reactions.

Caption: The equilibrium between the keto and enol tautomers.

The Influence of Solvents on Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly dependent on the solvent.[6][15][16][17] This phenomenon can be rationalized by considering the polarity of the tautomers and their interactions with the solvent molecules.

-

Non-polar Solvents (e.g., hexane, carbon tetrachloride): In non-polar solvents, the enol form is often favored. This is due to the formation of a stable, intramolecular hydrogen bond between the enolic hydroxyl group and the keto oxygen, which forms a pseudo-six-membered ring. This internal hydrogen bonding reduces the molecule's interaction with the non-polar solvent.[15]

-

Polar Aprotic Solvents (e.g., DMSO, acetone): In polar aprotic solvents, the keto form is generally more prevalent. These solvents can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol form. The more polar keto form is better solvated by these polar solvents.[16][19]

-

Polar Protic Solvents (e.g., water, ethanol): In polar protic solvents, the keto form is also typically favored. These solvents can form strong intermolecular hydrogen bonds with both the keto and enol forms, which can outweigh the stability gained from the intramolecular hydrogen bond of the enol.

Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR Spectroscopy:

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers in solution.[6][15][16][17] The distinct chemical shifts of the protons in each tautomer allow for their integration and the determination of the equilibrium constant (K_eq_).

Table 2: Expected ¹H NMR Signals for Tautomer Analysis

| Tautomer | Characteristic Proton(s) | Expected Chemical Shift (δ, ppm) |

| Keto | Methylene (α-protons) | 3.0 - 4.0 |

| Enol | Vinylic proton | 5.0 - 6.0 |

| Enol | Enolic hydroxyl proton | 10.0 - 15.0 (broad) |

Experimental Protocol for NMR Analysis of Tautomeric Equilibrium:

-

Sample Preparation: Prepare solutions of this compound of a known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

-

NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample.

-

Data Analysis: Integrate the signals corresponding to the methylene protons of the keto form and the vinylic proton of the enol form.

-

Calculation of Equilibrium Constant: The equilibrium constant, K_eq_ = [Enol]/[Keto], can be calculated from the ratio of the integrals.

Reactivity and Synthetic Applications

The rich chemical reactivity of this compound makes it a valuable intermediate in organic synthesis.

Acidity of the α-Protons

The methylene protons situated between the two carbonyl groups are significantly acidic (pKa ≈ 11-13), readily undergoing deprotonation by a suitable base to form a stabilized enolate.[6][7][8] This enolate is a potent nucleophile and is central to many of the compound's reactions.

Key Reactions

-

Alkylation and Acylation: The enolate can be readily alkylated or acylated at the α-carbon, providing a straightforward route to more complex derivatives.

-

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones.[9]

-

Michael Addition: The enolate can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.[9]

-

Heterocycle Synthesis: β-keto esters are classic precursors for the synthesis of a wide variety of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are common motifs in pharmaceuticals.[19]

Caption: Key reaction pathways of this compound.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Key Expected Features |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), protons of the tetrahydrofuran ring, and the characteristic signals for the keto and enol tautomers as described in Table 2. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, carbons of the ethyl group, and the tetrahydrofuran ring. Separate signals for the keto and enol tautomers may be observed. |

| IR | Strong C=O stretching vibrations for the ketone and ester groups (typically in the range of 1700-1750 cm⁻¹). A broad O-H stretch for the enol form may also be present. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Safety and Handling

Conclusion: A Building Block with Significant Potential

This compound is a functionally rich molecule with significant potential in synthetic and medicinal chemistry. Its chemical properties, dominated by the interplay of the β-keto ester functionality and the tetrahydrofuran ring, offer a multitude of opportunities for the construction of complex and potentially bioactive molecules. A thorough understanding of its keto-enol tautomerism is paramount for controlling its reactivity and achieving desired synthetic outcomes. This guide serves as a foundational resource for researchers seeking to harness the synthetic utility of this versatile building block.

References

-

Burdett, J. L., & Rogers, M. T. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(6), 1516-1525. [Link]

-

Claisen Condensation - SynArchive. (n.d.). Retrieved from [Link]

-

Fleta-Soriano, E., & Casabó, J. (2017). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Forensic Science International, 281, 1-8. [Link]

-

Organic Syntheses Procedure. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

Spencer, T. A., & Leong, C. W. (1976). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 53(8), 520. [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. Retrieved from [Link]

-

Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. (2022). Journal of Emerging Investigators. [Link]

-

Nasir, W., Munawar, M. A., Adnan, A., Ahmad, S., & Akbar, M. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3224. [Link]

-

pKa Data Compiled by R. Williams. (2022). [Link]

-

Mixed Claisen Condensations. (2023). In Organic Chemistry. OpenStax. [Link]

-

Claisen Condensation Reaction Mechanism by Leah4sci. (2016, June 2). YouTube. Retrieved from [Link]

-

The Claisen Condensation Reaction. (2024). In Chemistry LibreTexts. [Link]

-

Claisen Condensation. (2021). In Chemistry LibreTexts. [Link]

-

Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. (n.d.). Retrieved from [Link]

-

Khusnutdinov, R. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. (2025). ResearchGate. [Link]

-

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). ResearchGate. [Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Oriental Journal of Chemistry. [Link]

-

ESTERS WITH WATER PART I: ESTERS 2-C TO 6-C. (n.d.). Retrieved from [Link]

-

ethyl 3-oxo-3-phenylpropanoate. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of the bioactive compound IV. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]

-

Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (n.d.). MDPI. Retrieved from [Link]

-

ETHYL 3-OXO-3-PHENYLPROPANOATE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE. (n.d.). Chemcd. Retrieved from [Link]

-

Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

tetrahedron. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

Sources

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate [cymitquimica.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. comporgchem.com [comporgchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986) - FooDB [foodb.ca]

- 11. synarchive.com [synarchive.com]

- 12. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cores.research.asu.edu [cores.research.asu.edu]

- 18. emerginginvestigators.org [emerginginvestigators.org]

- 19. mdpi.com [mdpi.com]

- 20. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate (CAS No. 324570-25-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate, a versatile β-keto ester of significant interest in medicinal chemistry and synthetic organic chemistry. With full editorial control, this document is structured to deliver not just procedural steps but a deep understanding of the causality behind experimental choices, ensuring a self-validating system of protocols and insights for the discerning researcher.

Introduction: The Strategic Importance of a Unique Building Block

Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate, bearing the CAS number 324570-25-4 , is a key chemical intermediate whose structure is primed for the synthesis of complex molecular architectures.[1][2][3][4] The molecule incorporates a reactive β-keto ester functionality, a cornerstone for carbon-carbon bond formation, and a tetrahydrofuran (THF) moiety. The THF ring is a prevalent scaffold in numerous biologically active natural products and synthetic drug candidates, valued for its ability to form hydrogen bonds and its favorable metabolic profile.[5] The combination of these two features in a single molecule makes it a valuable precursor for generating diverse heterocyclic compounds and other pharmacologically relevant structures.[3][6]

This guide will elucidate the synthesis, purification, analytical characterization, and safe handling of this compound, with a focus on its application in drug discovery and development.

Physicochemical Properties and Data

A foundational understanding of the physicochemical properties is paramount for the effective use of Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate in any research endeavor.

| Property | Value | Source |

| CAS Number | 324570-25-4 | [2] |

| Molecular Formula | C₉H₁₄O₄ | [1][4] |

| Molecular Weight | 186.21 g/mol | [2] |

| Predicted Boiling Point | 268.8 ± 30.0 °C | [2] |

| Predicted Density | 1.135 ± 0.06 g/cm³ | [7] |

| Predicted pKa | 10.29 ± 0.20 | [2] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate is most effectively achieved via a Claisen condensation , a fundamental carbon-carbon bond-forming reaction in organic chemistry.[8][9][10][11] This reaction involves the condensation of an ester with an enolizable α-hydrogen with another ester in the presence of a strong base.

The Claisen Condensation: Causality in Action

The core of this synthesis is the reaction between ethyl acetate and an activated form of tetrahydrofuran-3-carboxylic acid, typically the corresponding ester, ethyl tetrahydrofuran-3-carboxylate. The mechanism, illustrated below, hinges on the generation of an ester enolate from ethyl acetate, which then acts as a nucleophile.

Caption: The Claisen condensation pathway for the synthesis of the target β-keto ester.

The choice of a strong, non-nucleophilic base is critical to favor deprotonation of ethyl acetate over competing side reactions like saponification. Sodium ethoxide (NaOEt) in anhydrous ethanol is a classic and effective choice, as the ethoxide anion is the same as the leaving group from the ester, preventing transesterification.[8]

Detailed Experimental Protocol

Materials:

-

Ethyl tetrahydrofuran-3-carboxylate

-

Ethyl acetate (anhydrous)

-

Sodium ethoxide (NaOEt) or sodium metal

-

Anhydrous ethanol

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous toluene.

-

Base Preparation (if using sodium metal): Carefully add sodium metal (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.

-

Reactant Addition: To the stirred solution of sodium ethoxide, add a mixture of ethyl tetrahydrofuran-3-carboxylate (1 equivalent) and anhydrous ethyl acetate (3-5 equivalents) dropwise at a rate that maintains a gentle reflux. The excess ethyl acetate serves as both reactant and solvent.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then in an ice bath. Cautiously acidify the mixture with 1 M hydrochloric acid to a pH of ~5-6.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate.

Rationale for Purification Choices

Vacuum distillation is often suitable for thermally stable, liquid β-keto esters. Column chromatography offers a higher degree of purification, particularly for removing any unreacted starting materials or side products. The choice of eluent for chromatography will depend on the polarity of the product, typically a gradient of ethyl acetate in hexanes.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for CAS 324570-25-4 is not available in the searched literature. The following are predicted chemical shifts and multiplicities based on the structure and data for analogous compounds.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | q | 2H | -OCH₂ CH₃ |

| ~3.90 - 3.70 | m | 4H | THF ring protons (-OCH₂ - and -CH -O-) |

| ~3.50 | s | 2H | -C(=O)CH₂ C(=O)- |

| ~3.40 - 3.20 | m | 1H | THF ring proton (-CH -C=O) |

| ~2.20 - 2.00 | m | 2H | THF ring protons (-CH₂CH₂ CH-) |

| ~1.28 | t | 3H | -OCH₂CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~202.0 | C =O (Ketone) |

| ~167.0 | C =O (Ester) |

| ~68.0 | THF ring carbons (-OC H₂- and -C H-O-) |

| ~61.5 | -OC H₂CH₃ |

| ~49.0 | -C(=O)C H₂C(=O)- |

| ~45.0 | THF ring carbon (-C H-C=O) |

| ~28.0 | THF ring carbon (-CH₂C H₂CH-) |

| ~14.0 | -OCH₂C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2980 - 2850 | C-H stretch | Aliphatic |

| ~1745 | C=O stretch | Ester |

| ~1715 | C=O stretch | Ketone |

| ~1100 | C-O stretch | Ether (THF ring) |

The presence of two distinct carbonyl peaks is a key indicator of the β-keto ester functionality.[12][13]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate (C₉H₁₄O₄), the expected molecular ion peak [M]⁺ would be at m/z = 186.08. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and cleavage of the tetrahydrofuran ring.

Applications in Research and Drug Development

The unique structure of Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate makes it a valuable scaffold in medicinal chemistry.

Synthesis of Heterocycles

β-Keto esters are renowned for their utility in the synthesis of a wide variety of heterocyclic systems, such as pyrimidines, pyrazoles, and pyridines.[6] These ring systems are prevalent in many approved drugs. The presence of the tetrahydrofuran moiety can impart favorable pharmacokinetic properties to the resulting molecules.

Caption: Versatility of the title compound in synthesizing bioactive heterocycles.

Introduction of the Tetrahydrofuran Moiety

In drug discovery, the incorporation of a tetrahydrofuran ring can improve solubility, reduce toxicity, and enhance binding affinity to biological targets.[5] This compound serves as an efficient vehicle for introducing this desirable scaffold into a lead molecule.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable.

-

Hazard Identification: Based on data for analogous compounds, Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate is expected to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[2][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Innovation

Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate is a chemical intermediate with significant potential for the synthesis of novel compounds, particularly in the realm of drug discovery. Its dual functionality as a β-keto ester and a carrier of the tetrahydrofuran moiety provides a powerful platform for the creation of diverse and complex molecular architectures. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, will empower researchers to effectively harness its synthetic utility.

References

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

-

HMDB. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

-

PubChem. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. [Link]

-

HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Castrol. SAFETY DATA SHEET. [Link]

-

PERI Group. Safety Data Sheet. [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

AccelaChemBio. 324570-25-4,ethyl 3-oxo-3-(oxolan-3-yl)propanoate. [Link]

-

ResearchGate. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. [Link]

-

OpenStax. 23.7: The Claisen Condensation Reaction. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Willson Research Group. The Claisen Condensation. [Link]

-

Chemistry LibreTexts. 13.4: Claisen Condensation. [Link]

-

PubMed. A review of the toxicological and environmental hazards and risks of tetrahydrofuran. [Link]

-

Chemistry LibreTexts. 23.7 The Claisen Condensation Reaction. [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. [Link]

-

Doc Brown's Chemistry. INFRARED SPECTROSCOPY INDEX. [Link]

-

Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]

-

PubMed Central (PMC). Use of Blue Agar CAS Assay for Siderophore Detection. [Link]

- Google Patents. CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran.

- Google Patents. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.

-

Royal Society of Chemistry. Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

University of Calgary. 13C-NMR. [Link]

-

University of Wisconsin-Madison. 13 C NMR Chemical Shift Table.pdf. [Link]

-

NIST WebBook. 4aH-Cycloprop[e]azulen-4a-ol, decahydro-1,1,4,7-tetramethyl-, [1aR-(1aα,4β,4aβ,7α,7aβ,7bα)]-. [Link]

-

NIST WebBook. Tetrahydrofuran. [Link]

-

brainly.com. [FREE] (a) Give the structure of the Claisen condensation product of ethyl phenylacetate. [Link]

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

Hanwha Solutions. SAFETY DATA SHEET. [Link]

Sources

- 1. Ethyl 3-oxo-3-(tetrahydro-3-furanyl)propanoate | CAS: 324570-25-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. ETHYL 3-(TETRAHYDROFURAN-3-YL)-3-OXOPROPANOATE | 324570-25-4 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate [cymitquimica.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | C9H10O3S | CID 255159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 324570-25-4,ethyl 3-oxo-3-(oxolan-3-yl)propanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 14. hmdb.ca [hmdb.ca]

A Comprehensive Spectroscopic Analysis of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate (CAS No. 887411-85-0) is a versatile beta-keto ester building block crucial in the synthesis of complex heterocyclic scaffolds. Its unique structure, combining a reactive beta-dicarbonyl system with a tetrahydrofuran moiety, makes it a valuable intermediate in medicinal chemistry and materials science. A definitive structural confirmation is paramount for its effective use in multi-step synthetic pathways. This guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that collectively enable the unambiguous characterization of this compound. We delve into the causality behind experimental choices and provide a self-validating framework for interpreting the spectral data, ensuring high confidence in structural elucidation for researchers in the field.

Chemical Identity and Structural Framework

Before delving into the spectroscopic data, it is essential to establish the fundamental structural and chemical properties of the target molecule.

-

Systematic Name: this compound

-

CAS Number: 887411-85-0[1]

-

Molecular Formula: C₉H₁₄O₄[2]

-

Molecular Weight: 186.21 g/mol [2]

The molecule's structure features an ethyl ester and a ketone, separated by a methylene group, with the ketone carbonyl directly attached to the C2 position of a tetrahydrofuran (THF) ring. This arrangement presents a classic beta-keto ester system, which can exist in equilibrium with its enol tautomer. This keto-enol tautomerism is a critical consideration in the analysis of its NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like this compound, both ¹H and ¹³C NMR are required to assign every atom's position definitively.

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution NMR spectra suitable for structural elucidation.

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for many organic molecules of this polarity.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex spin systems of the THF moiety.[3]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure that each unique carbon appears as a single sharp line.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment, connectivity, and number of different protons in the molecule. The presence of the chiral center at C2 of the THF ring renders the adjacent C3 protons diastereotopic, leading to more complex splitting patterns than might be naively expected.

Table 1: ¹H NMR Peak Assignments and Interpretation

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-a (CH₃-CH₂-O) | ~1.25 | Triplet (t) | 3H | Ethyl group methyl protons, coupled to the adjacent methylene group (H-b). |

| H-b (CH₃-CH₂-O) | ~4.18 | Quartet (q) | 2H | Ethyl group methylene protons, deshielded by the adjacent ester oxygen and coupled to the methyl group (H-a). |

| H-c (O=C-CH₂-C=O) | ~3.60 | Singlet (s) | 2H | Active methylene protons between two carbonyl groups. In the keto form, these are chemically equivalent. The presence of an enol tautomer would result in a different signal around 5-6 ppm and a broad enolic proton signal >12 ppm. |

| H-g, H-g' (THF C4-H₂) | ~1.90 - 2.10 | Multiplet (m) | 2H | Protons on the C4 of the THF ring. |

| H-f, H-f' (THF C3-H₂) | ~2.20 - 2.40 | Multiplet (m) | 2H | Diastereotopic protons on C3, adjacent to the chiral center (C2). |

| H-e (THF C2-H) | ~4.50 | Triplet (t) or Doublet of Doublets (dd) | 1H | Methine proton at the C2 position, significantly deshielded by both the ring oxygen and the adjacent ketone carbonyl. Coupled to the C3 protons (H-f). |

| H-d, H-d' (THF C5-H₂) | ~3.90 - 4.10 | Multiplet (m) | 2H | Protons on C5, adjacent to the electron-withdrawing ring oxygen. |

Note: Spectral data for this compound is available from chemical suppliers and databases.[1]

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a distinct singlet, with its chemical shift indicating its functional group and electronic environment.

Table 2: ¹³C NMR Peak Assignments and Interpretation

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-a (CH₃-CH₂-O) | ~14.1 | Alkyl sp³ carbon of the ethyl group, least deshielded carbon.[4] |

| C-b (CH₃-CH₂-O) | ~61.5 | Methylene carbon of the ethyl group, deshielded by the ester oxygen.[4] |

| C-c (O=C-CH₂-C=O) | ~49.0 | Active methylene carbon, positioned between two carbonyls. |

| C-g (THF C4) | ~25.8 | Standard alkyl sp³ carbon within the THF ring. |

| C-f (THF C3) | ~31.0 | Alkyl sp³ carbon adjacent to the chiral center. |

| C-d (THF C5) | ~68.9 | Methylene carbon adjacent to the THF ring oxygen, showing significant deshielding. |

| C-e (THF C2) | ~79.5 | Methine carbon adjacent to both the ring oxygen and the ketone, highly deshielded. |

| C-h (Ester C=O) | ~167.0 | Carbonyl carbon of the ester functional group.[4] |

| C-i (Ketone C=O) | ~205.0 | Carbonyl carbon of the ketone, typically found further downfield than ester carbonyls.[4] |

Note: The availability of ¹³C NMR data has been indicated by chemical suppliers.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.

IR Spectrum Analysis

The IR spectrum of this compound is dominated by strong absorptions from its two carbonyl groups and the C-O bonds of the ester and ether.

Table 3: Key IR Absorption Bands and Functional Group Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~2980-2850 | Medium | C-H Stretch | sp³ C-H bonds in the ethyl and THF moieties. |

| ~1745 | Strong, Sharp | C=O Stretch | Ester carbonyl . This is a hallmark absorption for saturated esters.[5] |

| ~1715 | Strong, Sharp | C=O Stretch | Ketone carbonyl . The conjugation with the THF ring slightly lowers its frequency compared to a simple aliphatic ketone.[6] |

| ~1100 | Strong | C-O-C Stretch | Asymmetric stretch of the ether bond within the THF ring.[7] |

| ~1250-1150 | Strong | C-O Stretch | Stretch of the C-O single bond in the ester group. |

The presence of two distinct and strong carbonyl peaks around 1745 cm⁻¹ and 1715 cm⁻¹ is the most compelling evidence from the IR spectrum, confirming the existence of both the ester and ketone functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle.

Experimental Protocol: Electron Ionization (EI)-GC-MS

-

Sample Introduction: A dilute solution of the sample is injected into a Gas Chromatograph (GC), which separates the analyte from any volatile impurities.

-

Ionization: The analyte is then introduced into the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Mass Spectrum Analysis

The EI mass spectrum will show a molecular ion peak (M⁺) and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 186 , corresponding to the molecular formula C₉H₁₄O₄. Its presence confirms the molecular weight of the compound.

-

Key Fragmentations: Beta-keto esters and ethers undergo predictable fragmentation pathways.

-

Loss of the ethoxy group (-•OCH₂CH₃): A peak at m/z = 141 (186 - 45) is expected from the cleavage of the ester.

-

Loss of the ethyl group (-•CH₂CH₃): A peak at m/z = 157 (186 - 29).

-

Cleavage of the THF ring: The THF cation itself would appear at m/z = 71 .

-

McLafferty Rearrangement: While less common for the ester, the ketone could undergo this rearrangement, though other cleavages are often more dominant.

-

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods. Each technique validates the others, leading to an irrefutable structural assignment.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide an exhaustive map of the proton and carbon skeletons, IR spectroscopy confirms the critical ketone, ester, and ether functional groups, and mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation. Together, these datasets form a self-validating system that allows researchers and drug development professionals to proceed with confidence in the identity and purity of this important synthetic intermediate.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031307). [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

National Institute of Standards and Technology (NIST). Tetrahydrofuran - NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology (NIST). Pentanoic acid, 4-oxo-, ethyl ester - NIST Chemistry WebBook. [Link]

Sources

- 1. ETHYL 3-(TETRAHYDROFURAN-2-YL)-3-OXOPROPANOATE(887411-85-0) 1H NMR [m.chemicalbook.com]

- 2. Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate [cymitquimica.com]

- 3. hmdb.ca [hmdb.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethyl propionate(105-37-3) IR Spectrum [m.chemicalbook.com]

- 6. Pentanoic acid, 4-oxo-, ethyl ester [webbook.nist.gov]

- 7. Tetrahydrofuran [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate, a valuable β-keto ester intermediate in medicinal chemistry and drug discovery. The primary focus is on the strategic selection of starting materials and the elucidation of reaction mechanisms. This document delves into the prevalent synthetic methodologies, offering field-proven insights into experimental design and execution. By integrating detailed protocols, mechanistic diagrams, and comparative data, this guide aims to equip researchers with the necessary knowledge to confidently and efficiently synthesize this target molecule.

Introduction: Strategic Importance of this compound

The tetrahydrofuran moiety is a privileged scaffold in a multitude of biologically active molecules and natural products. Its incorporation into drug candidates can significantly influence pharmacokinetic and pharmacodynamic properties. This compound, as a functionalized β-keto ester, serves as a versatile building block for the synthesis of more complex heterocyclic systems and pharmacologically relevant compounds. The strategic placement of the keto and ester functionalities allows for a wide range of subsequent chemical transformations, making it a key intermediate in the synthesis of novel therapeutic agents.

This guide will explore the primary synthetic routes to this target molecule, with a strong emphasis on the underlying chemical principles that govern the selection of starting materials and reaction conditions.

Primary Synthetic Strategy: The Claisen Condensation

The most direct and widely employed method for the synthesis of β-keto esters is the Claisen condensation.[1][2] This carbon-carbon bond-forming reaction involves the condensation of two ester molecules in the presence of a strong base.[2][3] For the synthesis of this compound, a mixed Claisen condensation is employed.

Core Starting Materials

The judicious selection of starting materials is paramount for a successful Claisen condensation. The two primary components for this synthesis are:

-

Ethyl Tetrahydrofuran-2-carboxylate: This ester serves as the acylating agent in the condensation reaction.

-

Ethyl Acetate: This ester provides the enolizable α-protons necessary for the formation of the nucleophilic enolate intermediate.

A strong, non-nucleophilic base is required to deprotonate the ethyl acetate. Common choices include sodium ethoxide (NaOEt) or sodium hydride (NaH). The use of sodium ethoxide in ethanol is a classic approach; however, to drive the equilibrium, a stoichiometric amount of base is necessary.[2]

Mechanistic Rationale

The Claisen condensation proceeds through a well-established mechanism, which dictates the choice of reagents and reaction conditions.

Diagram 1: Mechanism of the Mixed Claisen Condensation

Caption: The mechanism of the mixed Claisen condensation.

The key steps are:

-

Enolate Formation: The strong base abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl tetrahydrofuran-2-carboxylate.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, eliminating an ethoxide ion to form the β-keto ester product.

-

Deprotonation of the Product: The product is more acidic than the starting ester and is deprotonated by the base, driving the reaction to completion.

-

Protonation: An acidic workup is required to protonate the product enolate and isolate the final β-keto ester.[2]

Preparation of Starting Materials

Tetrahydrofuran-2-carboxylic acid is a common starting point and can be synthesized via several routes, including the oxidation of tetrahydrofurfuryl alcohol or through ring-closing reactions.[4][5] Optically active forms can be obtained through resolution of the racemic acid.[6][7]

The carboxylic acid is readily converted to its corresponding ethyl ester.

Experimental Protocol: Fischer Esterification of Tetrahydrofuran-2-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine tetrahydrofuran-2-carboxylic acid (1.0 eq.), absolute ethanol (excess, ~5-10 eq.), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation.

Detailed Protocol for Claisen Condensation

The following is a detailed, self-validating protocol for the synthesis of this compound, constructed from established procedures for analogous Claisen condensations.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous tetrahydrofuran (THF).

-

Enolate Formation: To the stirred suspension of sodium hydride in THF, add a solution of ethyl acetate (1.0 eq.) in anhydrous THF dropwise via the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete enolate formation.

-

Condensation: Cool the reaction mixture to room temperature. Add a solution of ethyl tetrahydrofuran-2-carboxylate (1.0 eq.) in anhydrous THF dropwise via the addition funnel.

-

Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature overnight or gently heat to reflux for several hours until the reaction is complete (monitor by TLC or GC).

-

Quenching and Work-up: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude β-keto ester by vacuum distillation or column chromatography on silica gel.[8]

| Parameter | Recommended Condition | Rationale |

| Base | Sodium Hydride (NaH) | Irreversibly deprotonates ethyl acetate, driving the reaction forward. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that is compatible with the strong base and reagents. |

| Temperature | Reflux for enolate formation, then RT to reflux for condensation | Ensures complete enolate formation and sufficient energy for the condensation. |

| Reaction Time | Overnight | Allows the reaction to proceed to completion. |

| Work-up | Saturated NH4Cl quench | Neutralizes the reaction mixture and facilitates separation. |

| Purification | Vacuum Distillation or Column Chromatography | Removes impurities and isolates the pure β-keto ester.[8] |

Alternative Synthetic Strategy: Acylation of an Enolate

An alternative approach to the synthesis of β-keto esters involves the acylation of a pre-formed enolate with an acylating agent.[9]

Core Starting Materials

-

Ethyl Acetate: As the source of the enolate.

-

Tetrahydrofuran-2-carbonyl Chloride: As the acylating agent.

-

Strong, Non-nucleophilic Base: Lithium diisopropylamide (LDA) is a common choice for this transformation.

Mechanistic Rationale

This method offers greater control as the enolate is generated in a separate step before the introduction of the acylating agent.

Diagram 2: Acylation of Ethyl Acetate Enolate

Caption: The acylation of a pre-formed ethyl acetate enolate.

Preparation of Tetrahydrofuran-2-carbonyl Chloride

Tetrahydrofuran-2-carbonyl chloride can be prepared from tetrahydrofuran-2-carboxylic acid using standard methods.[10][11]

Experimental Protocol: Synthesis of Tetrahydrofuran-2-carbonyl Chloride

-

Reaction Setup: In a fume hood, combine tetrahydrofuran-2-carboxylic acid (1.0 eq.) with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Reaction Conditions: Gently heat the mixture to reflux. The reaction will evolve HCl and SO₂ (if using thionyl chloride) or CO and CO₂ (if using oxalyl chloride).

-

Completion and Purification: Once the gas evolution ceases, the reaction is complete. The excess thionyl chloride or oxalyl chloride can be removed by distillation. The resulting tetrahydrofuran-2-carbonyl chloride can be purified by vacuum distillation.

Conclusion and Future Perspectives

The synthesis of this compound is most effectively achieved through a mixed Claisen condensation of ethyl tetrahydrofuran-2-carboxylate and ethyl acetate. This method is robust and relies on well-established chemical principles. The alternative acylation route provides a viable, albeit potentially more complex, alternative. The choice of synthetic strategy will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research program. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate, paving the way for its application in the development of novel pharmaceuticals and other advanced materials.

References

-

OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

-

Duncton, M. A. J. (2011). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education, 88(10), 1433-1435. [Link]

-

LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. In Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (2024). Claisen condensation. Retrieved from [Link]

- BASF SE. (1992). Process for the preparation of esters of beta-ketocarboxylic acids. EP0514893B1.

-

De Jesus, M., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)- 5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3. Letters in Organic Chemistry, 18(10), 785-790. [Link]

- Merck Sharp & Dohme Corp. (2011). PROCESS FOR PURIFYING AN a-KETO ESTER. US20110009663A1.

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

- Sumitomo Chemical Company, Limited. (2014). Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid. CN104031010A.

-

PubChem. (n.d.). (R)-tetrahydrofuran-2-carbonyl chloride. Retrieved from [Link]

- Takeda Chemical Industries, Ltd. (1991). Process for preparing optically active tetrahydro-2-furoic acid. US4985575A.

-

Organic Syntheses. (n.d.). Procedure 8. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

- Lonza Ltd. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran. US9399629B2.

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Wang, G., et al. (2017). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. [Link]

-

Bellur, E., et al. (2006). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]

- Vertex Pharmaceuticals Incorporated. (2022). Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels. WO2022256660A1.

-

Pádár, P., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. [Link]

-

PrepChem. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Retrieved from [Link]

- Zhejiang University. (2007). Method for preparing acyclic beta keto ester. CN100335456C.

-

Organic Reactions. (n.d.). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Retrieved from [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. Molecules, 28(14), 5393. [Link]

-

Leah4sci. (2016, June 2). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

Bellur, E., et al. (2006). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. ElectronicsAndBooks. [Link]

-

Vasil’eva, T. P., et al. (2018). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 23(11), 2978. [Link]

-

Erenler, R., & Yilmaz, I. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. [Link]

- The University of Connecticut. (2003). Synthesis of B-keto esters. US6642035B2.

-

Bakulina, O., et al. (n.d.). Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. [Link]

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Tetrahydrofuran synthesis [organic-chemistry.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]

- 7. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents [patents.google.com]

- 8. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Tetrahydrofuranyl-2-carbonyl Chloride-52449-98-6 [ganeshremedies.com]

- 11. Buy (S)-tetrahydrofuran-2-carbonyl chloride [smolecule.com]

The Versatile Building Block: A Technical Guide to the Potential Applications of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate is a fascinating, yet underexplored, bifunctional molecule poised for significant applications in modern organic synthesis. Possessing both a reactive β-keto ester moiety and a structurally important tetrahydrofuran ring, this compound offers multiple avenues for molecular elaboration. This technical guide delves into the potential synthetic utility of this building block, drawing upon established principles of organic chemistry and analogous transformations of related heterocyclic β-keto esters. We will explore potential applications in carbon-carbon bond formation, the synthesis of novel heterocyclic systems, and stereoselective transformations, providing a forward-looking perspective for its use in the synthesis of complex molecules, including potential pharmaceutical intermediates.

Introduction: Unveiling a Promising Synthetic Intermediate

This compound presents a unique combination of chemical functionalities within a compact structure. The β-keto ester group is a cornerstone of synthetic chemistry, renowned for the acidity of its α-protons and its ability to participate in a wide array of condensation and alkylation reactions. The tetrahydrofuran ring is a privileged scaffold found in a multitude of natural products and pharmaceuticals, imparting favorable pharmacokinetic properties such as aqueous solubility. The juxtaposition of these two motifs in a single molecule suggests its potential as a versatile starting material for the construction of diverse and complex molecular architectures. This guide will illuminate the prospective reaction pathways this molecule can undergo, providing a theoretical and practical framework for its incorporation into synthetic strategies.

Synthesis of this compound

The synthesis of β-keto esters is a well-established field in organic chemistry, with the Claisen condensation being a primary method.[1] A plausible and efficient route to this compound would involve a crossed Claisen condensation. This reaction would utilize an ester with α-hydrogens, such as ethyl acetate, and a non-enolizable ester, in this case, an ester of tetrahydrofuran-2-carboxylic acid (e.g., methyl or ethyl tetrahydrofuran-2-carboxylate).

The reaction is typically mediated by a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon of ethyl acetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the tetrahydrofuran ester. The subsequent loss of the alkoxide leaving group from the tetrahedral intermediate yields the desired β-keto ester.

Diagram of the Proposed Synthesis:

Caption: Plausible synthesis of the title compound via a crossed Claisen condensation.

Potential Applications Rooted in β-Keto Ester Reactivity

The true synthetic power of this compound lies in the versatility of its β-keto ester functionality. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic, making this position a prime site for a variety of chemical transformations.

α-Alkylation and Acylation: Building Molecular Complexity

The acidic α-protons of the β-keto ester can be readily removed by a suitable base (e.g., sodium ethoxide, potassium carbonate) to generate a stabilized enolate.[2][3] This enolate is a potent nucleophile that can react with a wide range of electrophiles, most commonly alkyl halides, in an S(_N)2 reaction. This allows for the straightforward introduction of a diverse array of alkyl substituents at the α-position. The reaction can often be performed sequentially to introduce two different alkyl groups.

This α-alkylation is a powerful tool for carbon-carbon bond formation and can be envisioned as a key step in the synthesis of more complex molecules where the tetrahydrofuran moiety is a core structural element. Asymmetric alkylation using chiral phase-transfer catalysts could also be explored to introduce stereocenters with high enantiomeric control.[4]

Experimental Protocol: α-Alkylation (Analogous Procedure)

-

Enolate Formation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, ethanol), add a base such as sodium ethoxide (1.1 eq.) at room temperature under an inert atmosphere. Stir the mixture for 1 hour to ensure complete formation of the enolate.

-

Alkylation: Add the desired alkyl halide (1.2 eq.) to the reaction mixture. The reaction may be heated to reflux to drive it to completion, depending on the reactivity of the alkyl halide.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with a dilute aqueous acid solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[5] In the context of this compound, the active methylene group can react with aldehydes and ketones, typically in the presence of a mild base catalyst such as piperidine or pyridine.[6][7][8]

This reaction would lead to the formation of ethyl 2-alkylidene-3-oxo-3-(tetrahydrofuran-2-yl)propanoates, which are highly functionalized molecules containing a conjugated system. These products could serve as valuable Michael acceptors or dienes in Diels-Alder reactions, opening up further avenues for synthetic diversification.

Diagram of the Knoevenagel Condensation Pathway:

Caption: General workflow for the Knoevenagel condensation.

Synthesis of Heterocycles: Accessing Novel Scaffolds

The 1,3-dicarbonyl unit of β-keto esters is a classic synthon for the construction of various five-membered heterocyclic rings. By reacting this compound with binucleophiles, novel heterocyclic systems appended to a tetrahydrofuran ring can be synthesized.

-

Pyrazoles: Condensation with hydrazine or its derivatives would lead to the formation of pyrazole derivatives.[9][10][11][12] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[9]

-

Isoxazoles: Reaction with hydroxylamine would similarly yield isoxazole derivatives.

These reactions typically proceed under mild conditions and offer a straightforward entry into complex heterocyclic systems that could be valuable for drug discovery programs.[9]

Experimental Protocol: Pyrazole Synthesis (Knorr Synthesis Analogue) [9]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a protic solvent such as ethanol or propanol.

-

Addition of Hydrazine: Add hydrazine hydrate (1.2-2.0 eq.) to the solution. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture and induce precipitation of the product, often by the addition of water. The solid pyrazole derivative can then be isolated by filtration, washed with cold solvent, and dried.

Decarboxylation: Formation of 2-Acyltetrahydrofurans

Following α-alkylation, the ethyl ester group can be removed through hydrolysis and decarboxylation to yield a ketone.[2] A common method for this transformation is the Krapcho decarboxylation, which is particularly effective for β-keto esters and is typically carried out by heating the substrate in a polar aprotic solvent (like DMSO) with a salt (such as NaCl or LiCl) and a small amount of water.

This sequence of alkylation followed by decarboxylation provides a versatile route to a variety of 2-acyltetrahydrofuran derivatives, which are themselves valuable synthetic intermediates.

Potential Transformations Involving the Ketone and Tetrahydrofuran Moiety

Selective Reduction of the Ketone

The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding a β-hydroxy ester. This transformation is of particular interest as the resulting 1,3-hydroxy-ester motif is a common feature in many natural products.

A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH(_4)) being a common choice for its selectivity for ketones in the presence of esters. For stereoselective reductions, chiral reducing agents or enzymatic methods could be employed to control the stereochemistry of the newly formed hydroxyl group.[13]

Table of Potential Reducing Agents for Selective Ketone Reduction:

| Reducing Agent | Typical Conditions | Expected Outcome |

| Sodium Borohydride (NaBH(_4)) | Methanol or Ethanol, 0 °C to rt | Racemic or diastereomeric mixture of β-hydroxy esters |

| L-Selectride® or K-Selectride® | THF, -78 °C | Potentially diastereoselective reduction |

| Ketoreductase (KRED) Enzymes | Aqueous buffer, rt | High enantiomeric and diastereomeric excess |

Reactions Involving the Tetrahydrofuran Ring

While the tetrahydrofuran ring is generally stable, its presence can influence the reactivity of the molecule and it could potentially be a site for further functionalization, although this is less common than reactions at the β-keto ester moiety. Under strongly acidic conditions, ring-opening is a possibility. More synthetically useful would be functionalization of the tetrahydrofuran ring itself, for instance, through radical reactions, though this would require careful selection of reagents to avoid competing reactions at the more reactive β-keto ester site.

Conclusion and Future Outlook

This compound, while not extensively documented in the chemical literature, holds considerable promise as a versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of potential transformations, from the well-established chemistry of β-keto esters to the introduction of the biologically relevant tetrahydrofuran scaffold. The potential applications discussed in this guide—including α-alkylation, Knoevenagel condensation, heterocycle synthesis, and selective reduction—provide a roadmap for the creative use of this molecule in the synthesis of novel and complex chemical entities. As the demand for new molecular scaffolds in drug discovery and materials science continues to grow, we anticipate that this compound and related compounds will emerge as valuable tools for the synthetic chemist.

References

-

Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. (2013). Available at: [Link]

-

Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. (2019). Available at: [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]

-

Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications. Available at: [Link]

-

Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. (2004). Available at: [Link]

-

Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. ResearchGate. Available at: [Link]

-

Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. ScienceMadness.org. Available at: [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

-

Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Selective Conversion of Esters to Ketones via β-Ketosulfone Intermediates. ResearchGate. Available at: [Link]

-

Selective formation of dihydrofuran fused fullerene derivatives by TEMPO mediated [3 + 2] cycloaddition of medium chain β-keto esters to C60. National Institutes of Health. (2021). Available at: [Link]

-

Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Rowan University. (2024). Available at: [Link]

-

Knoevenagel condensation. Wikipedia. Available at: [Link]

-

Syntheses of optically active 2-tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

-

β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. (2021). Available at: [Link]

-

Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA portal. (2004). Available at: [Link]

-

New approach of the synthesis of β-ketoesters. International Journal of Applied Research. (2018). Available at: [Link]

-

Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Journal of Synthetic Organic Chemistry, Japan. (2002). Available at: [Link]

-

Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research. (2014). Available at: [Link]

-

Synthesis of Substituted Tetrahydrofurans. ResearchGate. Available at: [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. (2013). Available at: [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. (2022). Available at: [Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. (2005). Available at: [Link]

-

Knoevenagel condensation. YouTube. (2018). Available at: [Link]

-

Claisen Condensation. SynArchive. Available at: [Link]

-

Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. ResearchGate. Available at: [Link]

-

Decarboxylation. Organic Chemistry Portal. Available at: [Link]

-

ChemInform Abstract: Synthesis of Ethyl 3-(3-Hydroxy-2-thienyl)-3-oxopropanoates. ResearchGate. Available at: [Link]

-

The Claisen Condensation. Willson Research Group. (2019). Available at: [Link]

-

Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. ResearchGate. Available at: [Link]

-

Crystal structure of 2-oxo-2H-chromen-3-yl propanoate. National Institutes of Health. (2016). Available at: [Link]

-

Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate. National Institutes of Health. (2011). Available at: [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. aklectures.com [aklectures.com]

- 3. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. jocpr.com [jocpr.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chim.it [chim.it]